

Unveiling the Off-Target Landscape of Ponatinib: A Technical Guide

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Compound of Interest

Compound Name: Ponatinib

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Introduction

Ponatinib (Iclusig®) is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with the T315I mutation that confers resistance to other TKIs.[1] While its efficacy against the on-target BCR-ABL kinase is well-established, the clinical profile of **ponatinib** is also significantly influenced by its interactions with a wide array of off-target kinases. These off-target effects contribute to both its therapeutic activity in other malignancies and its notable toxicity profile, particularly cardiovascular events.[2][3] This technical guide provides an in-depth exploration of the off-target kinase effects of **ponatinib**, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways to aid researchers in understanding and navigating the complex pharmacology of this powerful therapeutic agent.

Quantitative Analysis of Ponatinib's Off-Target Kinase Inhibition

Ponatinib's chemical structure allows it to bind to the ATP-binding pocket of a broad spectrum of kinases beyond BCR-ABL. The following table summarizes the inhibitory activity of **ponatinib** against a panel of clinically relevant off-target kinases, expressed as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values. This data, compiled from

various biochemical and cellular assays, provides a quantitative overview of **ponatinib's** polypharmacology.

Kinase Family	Target Kinase	IC50 / Kd (nM)	Assay Type	Reference
Receptor Tyrosine Kinases (RTKs)				
FLT3	0.3 - 2	Kinase Hotspot Assay	[4]	
c-KIT	8 - 20	Kinase Hotspot Assay	[4]	
FGFR1	2.2	Kinase Hotspot Assay	[4]	
FGFR2	<40	Cellular Proliferation Assay	[4]	
FGFR3	<40	Cellular Proliferation Assay	[4]	
FGFR4	<40	Cellular Proliferation Assay	[4]	
VEGFR2	1.5	Kinase Hotspot Assay	[4]	
PDGFR α	1.1	Kinase Hotspot Assay	[4]	
RET	25.8	Immunopurified Kinase Assay	[4]	
RET (KIF5B-RET fusion)	16	Cellular Proliferation Assay	[5]	
RET (NCOA4-RET fusion)	6	Cellular Proliferation Assay	[5]	

RET (CCDC6-RET fusion)	21	Cellular Proliferation Assay	[5]
Non-Receptor Tyrosine Kinases			
SRC	5.4	Kinase Hotspot Assay	[4]
LYN	-	-	-
FYN	-	-	-
HCK	-	-	-
LCK	-	-	-
Other Kinases			
JAK family	-	-	[6]

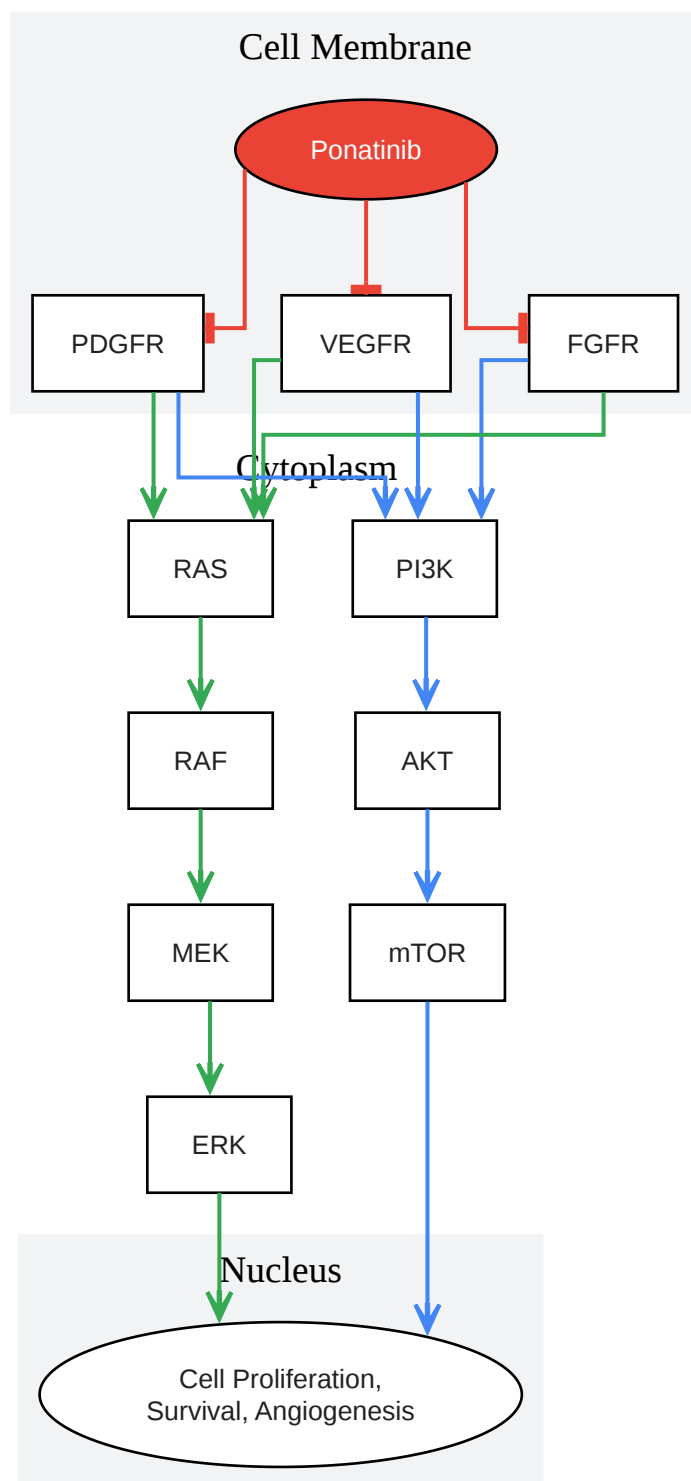
Note: A hyphen (-) indicates that a specific quantitative value was not readily available in the searched literature, although inhibitory activity has been reported.

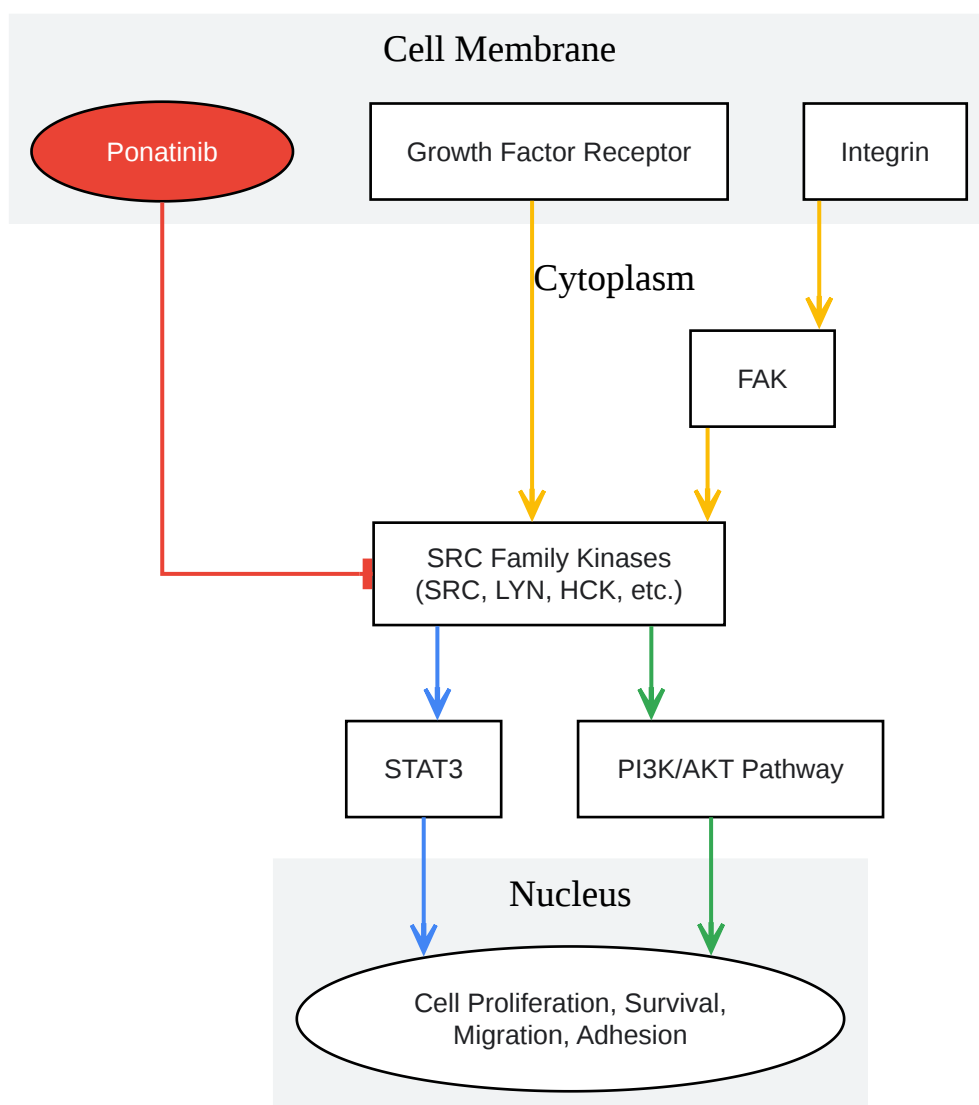
Key Off-Target Signaling Pathways

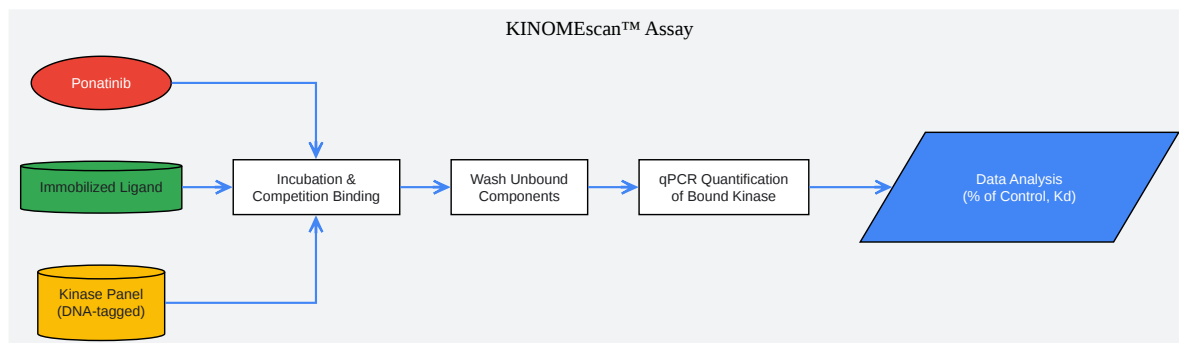
The off-target kinase activity of **ponatinib** leads to the modulation of several critical cellular signaling pathways. Understanding these pathways is crucial for elucidating both the therapeutic and adverse effects of the drug.

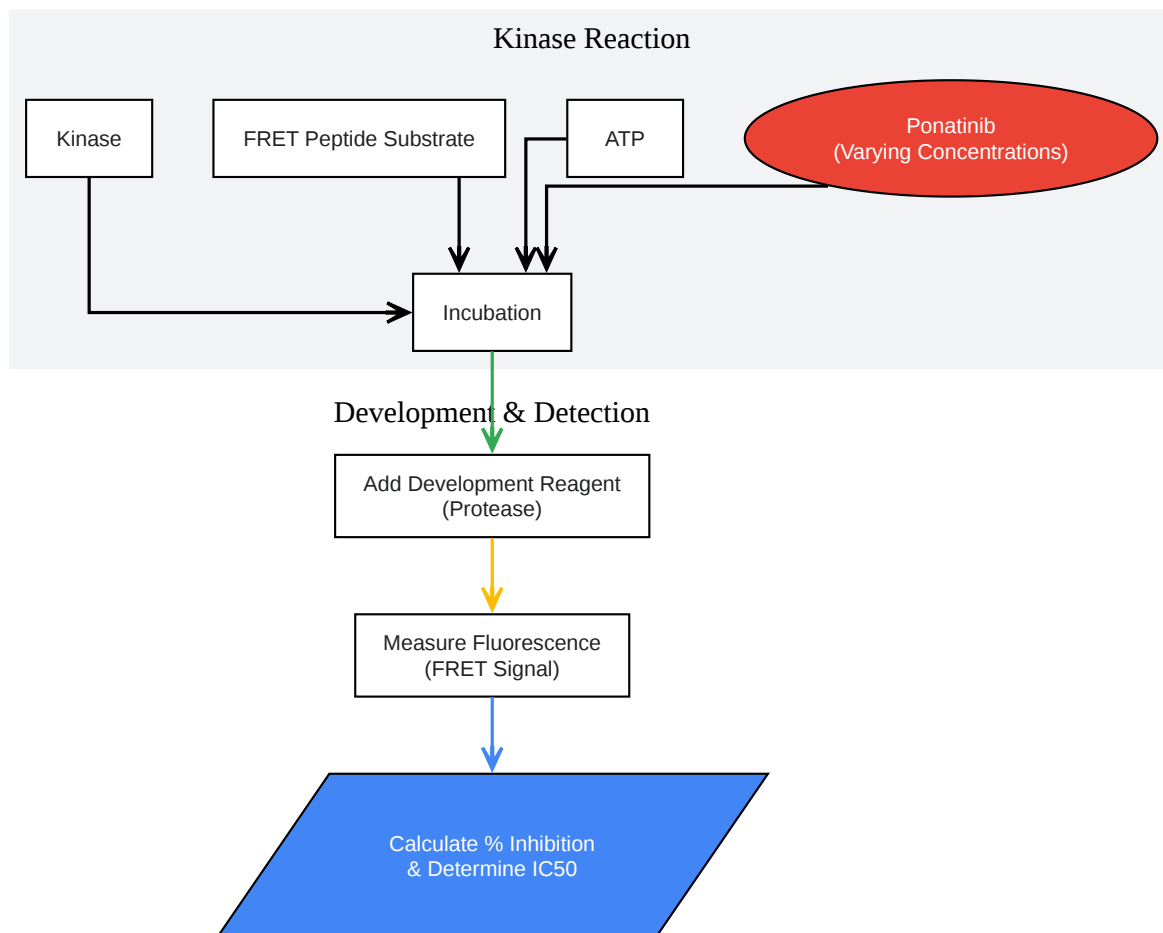
FGFR/PDGFR/VEGFR Signaling Axis

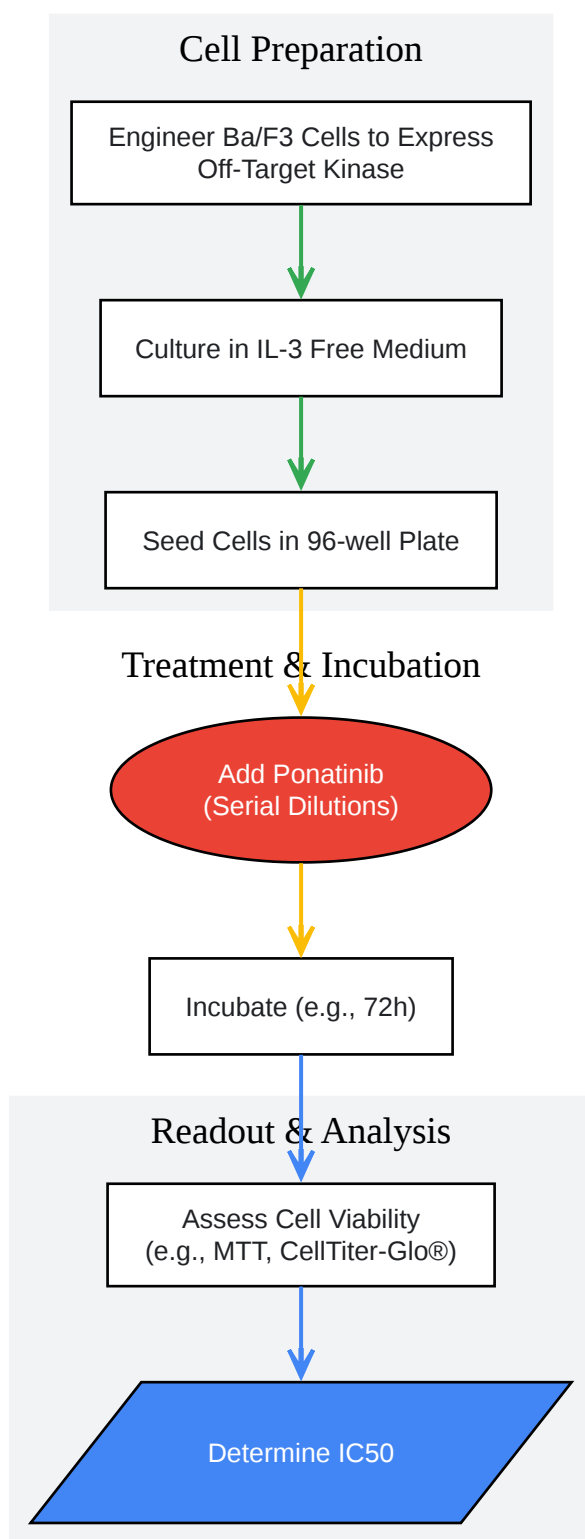
Ponatinib potently inhibits members of the Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[4] These receptor tyrosine kinases are key regulators of angiogenesis, cell proliferation, and survival. Inhibition of these pathways contributes to **ponatinib**'s anti-tumor activity in various cancers but is also implicated in its cardiovascular toxicity, such as hypertension and thromboembolic events.[1] Downstream of these receptors, **ponatinib** affects the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.











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References

- 1. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib: A Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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